ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
This compound is a structurally complex molecule featuring a cyclopenta[d]thiazole core fused with a dihydro-4H ring system. Key functional groups include:
- Azetidine-3-carboxamide: A four-membered nitrogen-containing ring linked via an acetyl group to a 2-fluorophenoxy moiety.
- Thiazole ring: A heterocyclic structure containing sulfur and nitrogen, known to influence electronic properties and bioactivity .
The 2-fluorophenoxy substituent introduces electronegativity and steric effects, which may modulate binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S/c1-2-29-20(28)13-7-8-16-18(13)23-21(31-16)24-19(27)12-9-25(10-12)17(26)11-30-15-6-4-3-5-14(15)22/h3-6,12-13H,2,7-11H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZVWZSYJNAEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can potentially inhibit bacterial cell wall synthesis, making it a promising candidate for antibacterial therapy.
Mode of Action
The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, forming a complex that inhibits the enzyme’s activity. This inhibition disrupts the normal function of the enzyme, leading to a halt in the production of peptidoglycan and, consequently, bacterial cell wall synthesis.
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key component of bacterial cell walls. This disruption can lead to bacterial cell death, as the cell wall provides structural integrity and protection against the external environment.
Pharmacokinetics
The compound’s effectiveness against bacterial strains suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use
Result of Action
The compound has shown significant antibacterial and antifungal potential. It has demonstrated inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli. Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans.
Biological Activity
Ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₅FN₄O₃S
- Molecular Weight : 350.4 g/mol
- CAS Number : 1448130-25-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, thiazole derivatives have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring in related compounds has been linked to enhanced antimicrobial efficacy, suggesting a potential for this compound to exhibit similar properties .
Anticancer Activity
The compound's structural analogs have been investigated for anticancer activity. A review indicated that derivatives containing the thiazole moiety demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that are crucial for cancer cell proliferation .
Case Study: Cytotoxicity Assays
A study conducted on thiazole derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). This suggests that this compound may also possess similar anticancer properties .
Anti-inflammatory Activity
Compounds with similar scaffolds have been noted for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could make this compound a candidate for treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Azetidine Derivatives : Utilizing azetidine as a core structure.
- Acetylation : Introducing the acetyl group via acetic anhydride or acetyl chloride.
- Thiazole Ring Formation : Synthesizing the thiazole ring through cyclization reactions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for antimicrobial and anticancer activities.
- Fluorophenoxy Group : Enhances lipophilicity and potential interactions with biological targets.
Table 1 summarizes the SAR findings from related compounds:
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | Effective against E. coli |
| Compound B | Anticancer | 0.004 | Potent against MDA-MB-231 |
| Compound C | Anti-inflammatory | 10.0 | Inhibits TNF-alpha production |
Comparison with Similar Compounds
Ethyl 2-[(4-Phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)
Structural Differences :
Physicochemical Properties :
Functional Implications :
- The fluorophenoxy group increases metabolic stability relative to the phenylbenzoyl group in CAS 303136-36-9, as fluorine often reduces oxidative degradation .
Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
This simpler analog lacks the azetidine and fluorophenoxy-acetyl groups. Key differences include:
- Bioactivity: The amino group in the analog may facilitate nucleophilic interactions, whereas the target compound’s azetidine-carboxamide moiety could enable conformational rigidity and selective binding .
- Solubility : The target compound’s higher molecular weight and lipophilicity (predicted XLogP3 ~4.2 vs. ~2.5 for the analog) suggest reduced aqueous solubility but improved membrane penetration.
Research Findings and Predictive Analysis
- Crystallography : Structural determination of similar compounds often employs SHELX and WinGX for refinement, suggesting these tools could resolve the target compound’s conformation .
- Hydrogen-Bonding Networks: The fluorophenoxy and azetidine groups may form unique hydrogen-bonding patterns, stabilizing crystal packing or protein-ligand interactions .
- Biological Potential: Thiazole derivatives are known for kinase inhibition (e.g., JAK2/STAT3 pathways). The fluorophenoxy group’s electron-withdrawing effects could enhance binding to ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
